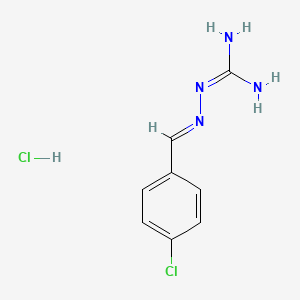![molecular formula C₃₂H₄₇F₅O₃S B560542 13-Methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol CAS No. 1807900-80-6](/img/structure/B560542.png)
13-Methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “13-Methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol” is a complex organic molecule. It is related to boron-containing compounds, which have been used in medicinal chemistry for drug designs . It also seems to have a connection with steroidal antiestrogens .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to its large size and the presence of multiple functional groups. It contains a phenanthrene core, which is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings . The molecule also contains a sulfinyl group attached to a pentafluoropentyl group, and a hydroxyl group at the 3,17 positions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Phenanthrene, which forms part of the molecule, is a colorless, crystal-like solid . It is nearly insoluble in water but is soluble in most low-polarity organic solvents .Applications De Recherche Scientifique
Carcinogenic Properties and Metabolite Synthesis : Cyclopenta[a]phenanthrenes, structurally related to steroids, exhibit carcinogenic properties when certain functional groups are present, such as a methyl group at the 11-position and a keto group at the 17-position. Research has been conducted on the synthesis of active metabolites like trans-3,4-dihydrodiol and diol epoxide derivatives of these compounds, which are considered to be significant in understanding their carcinogenic mechanism (Harvey et al., 1993).
Bay-Region Analogs and Carcinogenic Potential : Studies on bay-region analogs, such as 15,16-Dihydro-11-trifluoromethylcyclopenta[a]phenanthren-17-one, have been conducted to understand the effects of different substituents on carcinogenic potency. These studies contribute to a deeper understanding of the electronic and steric factors influencing the biological activity of these compounds (Coombs & Zepik, 1992).
Synthesis of Aromatic-Steroid Derivatives : Research on the synthesis of aromatic derivatives of cyclopenta[a]phenanthrenes, including various reaction stages and catalysis methods, provides insights into the structural and chemical variations of these compounds. Such studies are crucial for the development of new compounds with potential biological applications (Valverde et al., 2013).
Metabolic Activation and Mutagenicity : The metabolic activation of cyclopenta[a]phenanthrene derivatives, such as the conversion of 15,16-dihydro-11-trifluoromethylcyclopenta[a]phenanthren-17-one to mutagenic metabolites, is a key area of research. These studies explore the pathways through which these compounds are metabolized in biological systems and their subsequent interactions leading to mutagenic effects (Boyd et al., 1993).
Structural Studies and Molecular Orbital Calculations : X-ray crystallographic analyses and molecular orbital calculations on various cyclopenta[a]phenanthrenes have been conducted to correlate their structural features with carcinogenic properties. These studies provide valuable insights into the molecular basis of carcinogenicity and the potential for designing less harmful derivatives (Clayton et al., 1983).
Orientations Futures
The future directions for research on this compound could include further investigation into its potential medicinal uses, given the known applications of similar boron-containing compounds . Additionally, more detailed studies could be conducted to fully understand its physical and chemical properties, as well as its safety profile.
Propriétés
IUPAC Name |
13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H47F5O3S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-41(40)19-9-16-31(33,34)32(35,36)37/h11-12,21-22,26-29,38-39H,2-10,13-20H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUXBMIQPBEWFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H47F5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
13-Methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(1h-1,2,4-Triazol-5-Ylsulfanyl)acetyl]amino}thiophene-3-Carboxamide](/img/structure/B560461.png)

![2-benzyl-5,6,7,8-tetrahydro-4H-[1,2]oxazolo[4,5-d]azepin-3-one;(E)-but-2-enedioic acid](/img/structure/B560463.png)
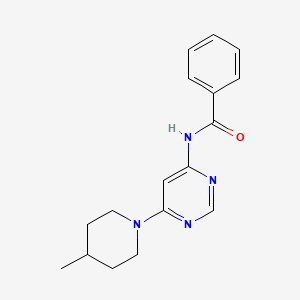
![2-(4-Fluorophenyl)-2-[6-(trifluoromethyl)pyridin-2-yl]acetonitrile](/img/structure/B560466.png)
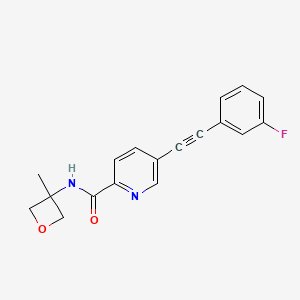
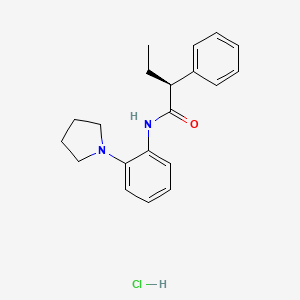
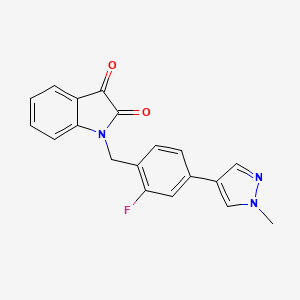
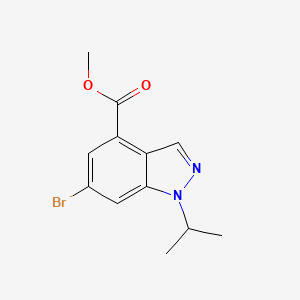
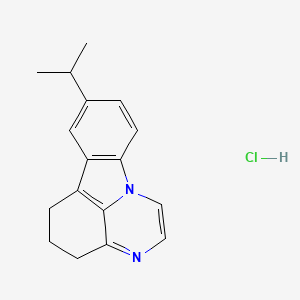
![4-(7-Methoxy-1-(Trifluoromethyl)-9h-Pyrido[3,4-B]indol-9-Yl)butan-1-Amine](/img/structure/B560478.png)
![Ethyl 2-(3-benzo[d]thiazol-2-ylureido)acetate](/img/structure/B560481.png)
